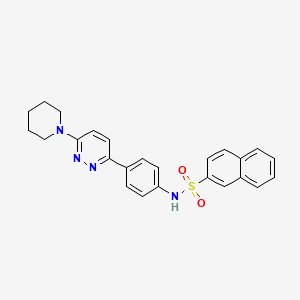

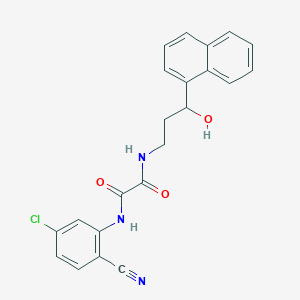

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as Compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applied to the synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. This method is high yielding and operationally simple, providing a new route for synthesizing oxalamides and related compounds (Mamedov et al., 2016).

Application in Organic Synthesis

Gao et al. (2017) discovered that N-(naphthalen-1-yl)-N'-alkyl oxalamides, closely related to the compound , are effective ligands in copper-catalyzed aryl amination. These ligands enabled coupling reactions of (hetero)aryl iodides with primary amines at significantly low concentrations of copper oxide and ligand, demonstrating the utility of oxalamide derivatives in facilitating efficient organic synthesis (Gao et al., 2017).

Potential in Anticancer Research

The synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a compound with a naphthalen-1yl group, was reported by Özer et al. (2009). This study is significant as these compounds, due to their structural similarity, could provide insights into the potential anticancer applications of N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide (Özer et al., 2009).

Application in Organic Light-Emitting Diodes (OLEDs)

Research by Zhang et al. (2015) on bipolar host materials, including N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)naphthalene-1,4-diamine, indicates the applicability of naphthalen-1-yl derivatives in the field of OLEDs. These materials show high morphological stability and efficient charge transporting property, suggesting potential uses of similar oxalamide derivatives in electronic and photonic devices (Zhang et al., 2015).

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c23-16-9-8-15(13-24)19(12-16)26-22(29)21(28)25-11-10-20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-9,12,20,27H,10-11H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQXLFMVQCVYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)

![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2468953.png)

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)